CID 163198447

Description

CID 163198447 is a chemical compound identified through GC-MS analysis in the vacuum distillation fractions of Citrus essential oil (CIEO) (Figure 1A–D) . Its molecular structure (Figure 1A) features a bicyclic monoterpene framework with oxygen-containing functional groups, as confirmed by mass spectrometry (Figure 1D). The compound exhibits a molecular ion peak at m/z 168, indicative of a molecular formula tentatively assigned as C₁₀H₁₆O, with characteristic fragmentation patterns aligning with monoterpenoid derivatives.

Properties

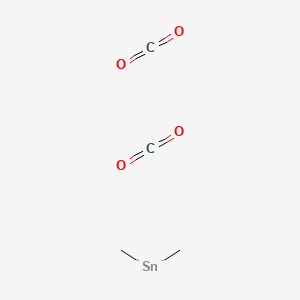

InChI |

InChI=1S/2CO2.2CH3.Sn/c2*2-1-3;;;/h;;2*1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEOPDFYHPNVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn]C.C(=O)=O.C(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.80 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 163198447 involves several steps, each requiring specific reaction conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, where 3-pyrrole carboxylic acid is added to a methanol solution and reacted for 2 to 4 hours at a controlled temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process typically involves continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

CID 163198447 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

CID 163198447 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which CID 163198447 exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Oscillatoxin Family

CID 163198447 shares structural motifs with oscillatoxin derivatives (Figure 1A–D in ), particularly oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) . Key similarities include:

- Core bicyclic framework : Both compounds possess fused bicyclic systems, though oscillatoxins incorporate larger macrocyclic lactone rings.

- Oxygenation patterns : Hydroxyl and ketone groups are present in both this compound and oscillatoxins, influencing polarity and bioactivity.

Divergences :

- Ring size and substitution: Oscillatoxins feature 14–16-membered lactone rings, whereas this compound has a simpler 10-carbon monoterpene backbone.

- Functional groups : Oscillatoxins often include ester or amide linkages absent in CID 163198446.

CAS 340736-76-7 (PubChem CID: 10491405)

This fluorinated oxadiazole derivative (C₁₀H₅F₃N₂O₃) shares a heterocyclic core with this compound but differs in:

- Electrophilic substituents : The trifluoromethyl group in CAS 340736-76-7 enhances metabolic stability compared to this compound’s hydroxyl groups .

- Bioavailability : CAS 340736-76-7 has a higher bioavailability score (0.56 vs. This compound’s unquantified score) due to improved solubility (0.199 mg/mL) .

CAS 34743-49-2 (PubChem CID: 1403909)

A benzamide derivative (C₉H₁₃NO) with a compact aromatic system:

- Polarity : Lower topological polar surface area (35.25 Ų vs. This compound’s oxygen-rich structure) results in higher BBB permeability .

Q & A

Q. How to integrate multi-omics data into this compound’s mechanistic studies?

- Use pathway analysis tools (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with biological pathways affected by the compound .

- Validate hypotheses with targeted experiments (e.g., CRISPR knockouts of implicated genes) .

- Publish raw data in repositories like Zenodo to enable cross-disciplinary collaboration .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.